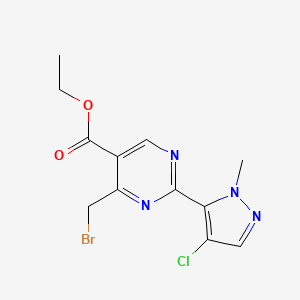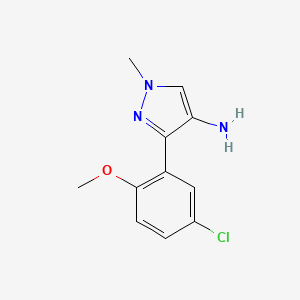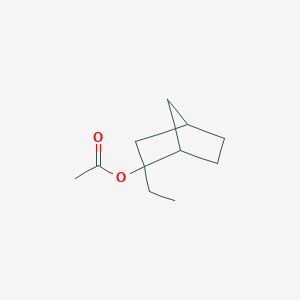![molecular formula C12H15BrN2O3 B8311232 tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B8311232.png)
tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by the presence of a bromine atom at the 7th position and a tert-butoxycarbonyl group at the 4th position The structure of this compound includes a pyrido[3,2-b]1,4-oxazine ring system, which is a fused bicyclic system containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate typically involves the following steps:
Formation of the Pyrido[3,2-b]1,4-oxazine Ring: The initial step involves the formation of the pyrido[3,2-b]1,4-oxazine ring system. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Bromine Atom: The bromine atom can be introduced at the 7th position through a bromination reaction. This can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group can be introduced at the 4th position using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Deprotected Products: Removal of the tert-butoxycarbonyl group yields the corresponding amine derivative.
科学的研究の応用
tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound serves as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds. The presence of the bromine atom allows for further functionalization through cross-coupling reactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes or receptors. The presence of the bromine atom and the tert-butoxycarbonyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological system being studied .
類似化合物との比較
Similar Compounds
1,4-Oxazine: A simpler analog without the pyridine ring and substituents.
1,3-Oxazine: Another isomer with different ring fusion and substitution patterns.
7-Bromo-2H-benzo[b][1,4]oxazine: A related compound with a benzene ring fused to the oxazine ring instead of a pyridine ring.
Uniqueness
tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate is unique due to the presence of both the tert-butoxycarbonyl protecting group and the bromine atom, which provide opportunities for further functionalization and derivatization. Its fused pyrido[3,2-b]1,4-oxazine ring system also distinguishes it from other oxazine derivatives.
特性
分子式 |
C12H15BrN2O3 |
|---|---|
分子量 |
315.16 g/mol |
IUPAC名 |
tert-butyl 7-bromo-2,3-dihydropyrido[3,2-b][1,4]oxazine-4-carboxylate |
InChI |
InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-9-6-8(13)7-14-10(9)15/h6-7H,4-5H2,1-3H3 |
InChIキー |
RIQLATNMUITFBX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1N=CC(=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B8311225.png)



![Sodium 5-(1'-(1-cyclopropyl-4-methoxy-3-methyl-1H-indole-6-carbonyl)-4-oxospiro[chromane-2,4'-piperidin]-6-yl)nicotinate](/img/structure/B8311265.png)

